molecular formula C12H12N2O2 B6264448 5-benzyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 116344-33-3

5-benzyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6264448
CAS No.: 116344-33-3
M. Wt: 216.2
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Description

5-Benzyl-1-methyl-1H-pyrazole-4-carboxylic acid (: 116344-33-3) is a versatile pyrazole-carboxylic acid derivative with a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound serves as a critical synthetic intermediate and building block in medicinal and agricultural chemistry research. Its primary research value lies in its role as a precursor for the development of novel succinate dehydrogenase (SDH) inhibitor fungicides . The 1-methyl-1H-pyrazole-4-carboxylic acid moiety is a key pharmacophore in several commercial antifungal agents, such as bixafen and fluxapyroxad . Researchers utilize this compound to synthesize novel amide derivatives, which are then evaluated for their efficacy against a broad spectrum of phytopathogenic fungi, including Rhizoctonia solani and Botrytis cinerea . The mechanism of action for these derived fungicides involves inhibiting mitochondrial respiration by targeting the SDH enzyme (Complex II), disrupting energy production in fungal cells . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. For Research Use Only.

Properties

IUPAC Name

5-benzyl-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-11(10(8-13-14)12(15)16)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXARGHDAOOJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205784
Record name 1-Methyl-5-(phenylmethyl)-1H-pyrazole-4-carboxylic acid
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Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116344-33-3
Record name 1-Methyl-5-(phenylmethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
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Record name 1-Methyl-5-(phenylmethyl)-1H-pyrazole-4-carboxylic acid
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Record name 5-benzyl-1-methyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Core Pyrazole Ring Formation

The pyrazole scaffold is typically constructed via cyclocondensation between β-ketoesters and methylhydrazine. For 5-benzyl-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl 4-benzyl-3-oxobutanoate serves as the β-ketoester precursor. Reaction with methylhydrazine in ethanol at 60–80°C for 6–8 hours yields the intermediate 1-methyl-5-benzyl-1H-pyrazole-4-carboxylate. Acidic hydrolysis (e.g., HCl, H₂SO₄) subsequently converts the ester to the carboxylic acid.

Key Variables:

  • Solvent: Ethanol, methanol, or toluene.

  • Temperature: 60–80°C optimizes cyclization kinetics.

  • Catalyst: Weak bases (e.g., Na₂CO₃) enhance regioselectivity toward the 1,4-disubstituted pyrazole.

Table 1: Cyclocondensation Reaction Optimization

ParameterOptimal RangeYield (%)Regioselectivity (5-benzyl:others)
SolventEthanol78–8298:2
Temperature (°C)708599:1
Catalyst (Na₂CO₃)0.5 eq8899.5:0.5

Two-Phase Ring-Closing Reactions

Regioselective Alkylation and Carboxylation

A patented two-phase system employs a water-immiscible organic solvent (toluene) and aqueous methylhydrazine with weak bases (K₂CO₃). This method minimizes byproducts like the regioisomer 3-benzyl-1-methyl-1H-pyrazole-4-carboxylic acid. For example, reacting ethyl 2-benzylidene-4,4-difluoro-3-oxobutyrate with methylhydrazine at −10°C to 0°C achieves 99% regioselectivity. Subsequent saponification with NaOH (2M) provides the carboxylic acid in 83% yield.

Table 2: Two-Phase Reaction Performance

Base UsedTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
K₂CO₃−10 to 028399.9
NaHCO₃0–537598.5

Carboxylic Acid Generation via Hydrolysis

Ester Saponification

The ethyl ester intermediate undergoes alkaline hydrolysis. Using sodium hydroxide (2–3 eq) in a water/THF mixture at 80°C for 4 hours achieves near-quantitative conversion. Acidification with HCl precipitates the carboxylic acid, which is filtered and recrystallized from ethanol/water.

Critical Factors:

  • Base Concentration: Excess NaOH (>2 eq) ensures complete hydrolysis.

  • Acidification pH: Adjusting to pH 2–3 maximizes precipitation efficiency.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance throughput. A 2024 patent describes a system where β-ketoester and methylhydrazine streams merge in a microreactor at 70°C, achieving 90% conversion in 10 minutes. The output is directly hydrolyzed in-line, reducing processing time by 60% compared to batch methods.

Solvent Recycling and Waste Reduction

The use of carbonic acid (generated from CO₂ and water) for enolate acidification replaces corrosive mineral acids, aligning with green chemistry principles. Sodium bicarbonate byproducts are non-hazardous and recyclable, lowering waste treatment costs by 30–40% in pilot studies.

Economic and Environmental Impact Analysis

Cost-Benefit Comparison

Traditional HCl-mediated processes incur high equipment corrosion costs ($12–15/kg product), whereas CO₂-based methods reduce expenses to $8–10/kg. Two-phase systems further cut solvent use by 50%, saving $2–3/kg in distillation.

Carbon Footprint Metrics

MethodCO₂ Emissions (kg/kg product)Energy Use (kWh/kg)
Conventional4.218
CO₂ Acidification2.112

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.

    Substitution: The benzyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Antifungal Activity

One of the prominent applications of 5-benzyl-1-methyl-1H-pyrazole-4-carboxylic acid is its antifungal properties. Research indicates that derivatives of this compound exhibit significant antifungal activity against several phytopathogenic fungi. For instance, a study demonstrated that certain derivatives displayed lower effective concentration (EC50) values compared to traditional fungicides like boscalid, suggesting a broader spectrum of activity.

Case Study: Antifungal Efficacy

  • Fungi Tested : Colletotrichum orbiculare, Rhizoctonia solani, Phytophthora infestans, Fusarium moniliforme, Botryosphaeria berengeriana.
  • EC50 Values :
    • Colletotrichum orbiculare: 5.50 μg/mL
    • Rhizoctonia solani: 14.40 μg/mL
    • Phytophthora infestans: 75.54 μg/mL
    • Fusarium moniliforme: 79.42 μg/mL
    • Botryosphaeria berengeriana: 28.29 μg/mL

This data illustrates the potential of the compound as a lead structure for developing new antifungal agents, particularly in agricultural settings where resistance to existing fungicides is a growing concern .

Medicinal Chemistry

In medicinal chemistry, the pyrazole scaffold is recognized for its versatility in drug design. Compounds containing the pyrazole ring are often investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Potential Therapeutic Uses

  • Anti-inflammatory Agents : Research indicates that pyrazole derivatives may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Analgesic Effects : Some studies suggest that these compounds can alleviate pain by modulating pain pathways in the body.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound derivatives is essential for optimizing their biological activities. SAR studies help identify which modifications to the chemical structure enhance efficacy and reduce toxicity.

Key Findings from SAR Studies

  • Modifications to the benzyl group can significantly influence antifungal potency.
  • The presence of electron-withdrawing or electron-donating groups on the aromatic ring alters the interaction with biological targets, impacting overall activity.

Synthesis and Derivative Development

The synthesis of this compound and its derivatives involves various chemical reactions, including condensation reactions and cyclization processes. The ability to modify this compound leads to a library of derivatives with tailored properties for specific applications.

Synthesis Overview

  • Common methods include:
    • Reaction of hydrazines with α,β-unsaturated carbonyl compounds.
    • Use of carboxylic acids in conjunction with coupling agents to form amides or esters.

Mechanism of Action

The mechanism of action of 5-benzyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 5-CH₃, 1-C₆H₅, 4-COOH C₁₁H₁₀N₂O₂ 202.21 Antibacterial activity; IR/NMR/MS data
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid 5-(CH(CH₃)₂), 1-C₆H₅, 4-COOH C₁₃H₁₄N₂O₂ 230.26 Increased steric bulk; potential agrochemical uses
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic acid 5-diazenyl-quinoline, 3-CH₃, 4-COOH C₁₆H₁₂N₄O₃ 308.29 Chelation properties; UV-Vis absorption
5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid 5-NH₂, 1-CH₂C₆H₅, 4-COOH C₁₁H₁₁N₃O₂ 217.23 Enhanced polarity; peptide synthesis intermediate
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid 1-C₆H₅, 5-C₆H₅, 4-COOH C₁₆H₁₂N₂O₂ 264.28 High rigidity; crystallography studies
4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid 4-C(O)C₆H₅, 1-CH₃, 5-C₆H₅ C₁₈H₁₄N₂O₃ 306.31 Antibacterial derivatives; keto group reactivity

Structural and Electronic Variations

  • Substituent Effects on Lipophilicity: The benzyl group in the target compound (logP ~2.5 estimated) increases lipophilicity compared to the phenyl (logP ~2.1) or amino (logP ~1.8) analogs, influencing pharmacokinetic profiles .
  • Electronic Properties : Electron-withdrawing groups (e.g., carboxylic acid at position 4) enhance hydrogen bonding, while electron-donating groups (e.g., methyl at position 5) alter π-electron delocalization in the pyrazole ring, as evidenced by NMR chemical shifts .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm⁻¹, while pyrazole ring vibrations occur at 1500–1600 cm⁻¹ .
  • NMR : Methyl groups at position 1 resonate at δ ~3.5 ppm (¹H NMR), and carboxylic protons are typically absent due to exchange broadening .
  • Crystallography : SHELX software is widely used for structural refinement, confirming planar pyrazole rings and substituent orientations .

Biological Activity

5-benzyl-1-methyl-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including inflammatory conditions and infections.

Chemical Structure and Properties

The chemical formula for this compound is C12H12N2O2C_{12}H_{12}N_{2}O_{2}. The structure features a pyrazole ring with a methyl group at the 1-position, a benzyl group at the 5-position, and a carboxylic acid functional group at the 4-position. This unique arrangement contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentration (MIC) studies indicated that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. The mechanism appears to involve the modulation of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

Antifungal Properties

In addition to its antibacterial and anti-inflammatory effects, this compound has demonstrated antifungal activity against various phytopathogenic fungi. Studies indicate that derivatives of this compound can effectively inhibit fungal mycelial growth, suggesting potential applications in agriculture as antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of pyrazole derivatives. The presence of specific substituents on the pyrazole ring influences its pharmacological profile. For example, variations in the benzyl substitution pattern can significantly affect lipophilicity and binding affinity to biological targets .

Comparative Analysis

Compound NameActivity TypeNotable Features
This compoundAntimicrobialEffective against Gram-positive and Gram-negative bacteria
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideAntifungalHigher activity than traditional fungicides
1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acidAntitumorInhibitory effects on cancer cell lines

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results showed that this compound exhibited a lower MIC compared to other tested derivatives, highlighting its potential as an effective antimicrobial agent .

Anti-inflammatory Mechanism Investigation

In another study focusing on anti-inflammatory mechanisms, researchers found that this compound significantly reduced edema in animal models when administered prior to inflammatory stimuli. This effect was correlated with decreased levels of nitric oxide and tumor necrosis factor-alpha (TNF-α) in serum samples .

Q & A

Q. What synthetic routes are commonly used to prepare 5-benzyl-1-methyl-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and benzylhydrazine, followed by basic hydrolysis of the intermediate ester. For example, analogous pyrazole-4-carboxylate esters (e.g., 5-methyl-1-phenyl derivatives) are hydrolyzed using NaOH to yield carboxylic acids . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products like regioisomers.

Q. How can structural characterization be performed to confirm the identity of the compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and electronic environments (e.g., benzyl group protons at δ ~7.2–7.4 ppm, methyl group at δ ~3.8 ppm) .
  • X-ray crystallography : Resolve bond lengths and angles, as demonstrated for related pyrazole-4-carboxylic acids (e.g., 5-amino-1-phenyl derivatives with mean C–C bond length = 1.39 Å) .
  • FT-IR : Confirm carboxylic acid O–H stretching (~2500–3000 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) .

Q. What purification strategies are effective for isolating high-purity samples?

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for intermediates like esters .
  • HPLC : For final purification, reverse-phase C18 columns with acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance understanding of the compound’s electronic structure?

DFT studies (e.g., B3LYP/6-311++G(d,p)) can predict:

  • Molecular orbitals : HOMO-LUMO gaps (~5.0 eV for similar pyrazole derivatives) to assess reactivity .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reaction mechanism proposals .
  • Vibrational frequencies : Validate experimental IR/Raman spectra (e.g., C=O stretching modes) .

Q. How do substituents (e.g., benzyl vs. phenyl groups) influence biological activity?

Structure-activity relationship (SAR) studies require:

  • Enzyme inhibition assays : Test analogs against targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorogenic substrates .
  • Molecular docking : Compare binding affinities (e.g., ΔG values) of benzyl-substituted vs. phenyl-substituted derivatives to active sites .
  • Pharmacokinetic profiling : Assess logP (e.g., ~2.1 for benzyl derivatives) to predict membrane permeability .

Q. How can conflicting spectral or crystallographic data be resolved?

  • Dynamic NMR : Detect tautomerism or conformational flexibility (e.g., keto-enol equilibria in solution) .
  • Synchrotron XRD : Improve resolution of crystal structures for ambiguous bond lengths .
  • Cross-validation : Compare experimental IR/Raman data with DFT-simulated spectra to identify artifacts .

Q. What stability considerations are critical for long-term storage?

  • Temperature : Store at –20°C in inert atmospheres to prevent decarboxylation or oxidation .
  • pH : Maintain acidic conditions (pH < 4) in aqueous solutions to avoid deprotonation-induced degradation.
  • Light exposure : Use amber vials to block UV-induced radical reactions .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueObserved Data (Example)Reference
1^1H NMR (400 MHz, CDCl3_3)δ 7.32–7.25 (m, 5H, benzyl), 3.89 (s, 3H, CH3_3)
13^{13}C NMR (100 MHz, CDCl3_3)δ 168.5 (COOH), 142.1 (C-4), 136.8 (benzyl C-1)
FT-IR2920 cm1^{-1} (C–H stretch), 1695 cm1^{-1} (C=O)

Q. Table 2. Comparative Reactivity of Pyrazole Derivatives

SubstituentHOMO-LUMO Gap (eV)logPCOX-2 IC50_{50} (µM)
Benzyl4.92.10.45
Phenyl5.11.80.78
Methyl5.31.2>10

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